3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione is a complex organic compound that features a benzimidazole moiety linked to a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then coupled with a piperidine-2,6-dione derivative. The reaction conditions often include the use of strong bases like potassium tert-butoxide and solvents such as dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the piperidine-2,6-dione moiety can be reduced to alcohols.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The piperidine-2,6-dione structure may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(5-Amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- Aminoglutethimide
Uniqueness
3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione is unique due to the presence of both a benzimidazole and a piperidine-2,6-dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds .
Properties
Molecular Formula |
C13H13N3O4 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O4/c1-15-11-7(3-2-4-9(11)17)16(13(15)20)8-5-6-10(18)14-12(8)19/h2-4,8,17H,5-6H2,1H3,(H,14,18,19) |
InChI Key |
GJROHTUKJNMMLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)N(C1=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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